molecular formula C15H18O3 B13980589 Methyl 4-(cyclohexylcarbonyl)benzoate CAS No. 439864-63-8

Methyl 4-(cyclohexylcarbonyl)benzoate

Cat. No.: B13980589
CAS No.: 439864-63-8
M. Wt: 246.30 g/mol
InChI Key: IZOQNXRGTWCMKL-UHFFFAOYSA-N
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Description

Methyl 4-(cyclohexylcarbonyl)benzoate is an organic compound with the molecular formula C16H20O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the para position of the benzene ring is substituted with a cyclohexylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclohexylcarbonyl)benzoate typically involves the esterification of 4-(cyclohexylcarbonyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(Cyclohexylcarbonyl)benzoic acid+MethanolAcid CatalystMethyl 4-(cyclohexylcarbonyl)benzoate+Water\text{4-(Cyclohexylcarbonyl)benzoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-(Cyclohexylcarbonyl)benzoic acid+MethanolAcid Catalyst​Methyl 4-(cyclohexylcarbonyl)benzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclohexylcarbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions or sulfuric acid (H2SO4) for nitration.

Major Products Formed

    Oxidation: 4-(Cyclohexylcarbonyl)benzoic acid or cyclohexyl ketone derivatives.

    Reduction: Methyl 4-(cyclohexylhydroxymethyl)benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(cyclohexylcarbonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclohexylcarbonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylcarbonyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a similar structure but lacking the cyclohexylcarbonyl group.

    Ethyl 4-(cyclohexylcarbonyl)benzoate: An analog with an ethyl ester group instead of a methyl group.

    4-(Cyclohexylcarbonyl)benzoic acid: The parent acid of Methyl 4-(cyclohexylcarbonyl)benzoate.

Uniqueness

This compound is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

439864-63-8

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

methyl 4-(cyclohexanecarbonyl)benzoate

InChI

InChI=1S/C15H18O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3

InChI Key

IZOQNXRGTWCMKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2CCCCC2

Origin of Product

United States

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